N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
N-[(4-methylpiperidin-4-yl)methyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H19N3O4S/c1-13(6-8-14-9-7-13)10-15-21(19,20)12-5-3-2-4-11(12)16(17)18/h2-5,14-15H,6-10H2,1H3 |
InChI Key |
DFYOFOAFHYPCCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized by reacting 4-methylpiperidine with appropriate reagents under controlled conditions.
Attachment of the Nitrobenzene Sulfonamide Moiety: The nitrobenzene sulfonamide group is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with 2-nitrobenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are often used.
Major Products
Reduction: Produces the corresponding amine derivative.
Substitution: Results in the formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Biological Studies: Used as a probe to investigate biological pathways and mechanisms.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects. The piperidine ring may also play a role in binding to receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below highlights structural analogs, focusing on substituent variations, molecular properties, and synthesis methods:
*Calculated based on structural components.
Key Observations:
Substituent Diversity: The target compound’s 4-methylpiperidin-4-ylmethyl group distinguishes it from simpler aromatic substituents (e.g., 4-methylphenyl in ). Electron-withdrawing vs. electron-donating groups: The nitro group (target compound) contrasts with amino () or bromo () substituents, affecting electronic properties and reactivity.
Synthesis Pathways :
- The target compound’s synthesis likely parallels methods for similar sulfonamides (e.g., coupling 2-nitrobenzenesulfonyl chloride with 4-methylpiperidin-4-ylmethylamine). highlights the use of triphenylphosphine and diethyl azodicarboxylate in analogous amine-sulfonamide couplings .
- In contrast, N-(4-methylphenyl)-2-nitrobenzenesulfonamide () is synthesized via direct reaction of 2-nitrobenzenesulfonyl chloride with 4-methylaniline, yielding high-purity crystals after recrystallization .
Physicochemical and Spectroscopic Properties
While direct data for the target compound are unavailable, inferences can be drawn:
- Lipophilicity : The piperidine substituent likely increases logP compared to phenyl analogs (e.g., ) but remains less lipophilic than fluorinated derivatives (e.g., ).
- Acidity: The sulfonamide’s NH group (pKa ~10-11) is influenced by the nitro group’s electron-withdrawing effect, enhancing acidity relative to non-nitro analogs.
- Spectroscopy: Expected ¹H NMR signals include aromatic protons (δ 7.5–8.5 ppm), piperidine methyl (δ 1.2–1.5 ppm), and NH (δ 5–6 ppm). IR would show S=O stretches (~1350 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520/1340 cm⁻¹) .
Biological Activity
N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological targets, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₈N₄O₃S, with a molecular weight of 313.37 g/mol. Its structure includes a piperidine ring and a nitrobenzene sulfonamide moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₃S |
| Molecular Weight | 313.37 g/mol |
| CAS Number | 1789009-16-0 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The nitro group can be reduced to form reactive intermediates, which may covalently bind to macromolecules such as DNA or proteins, leading to altered biological functions. This mechanism is similar to other nitro-containing compounds that exhibit antimicrobial and anticancer properties .
Interaction with Enzymes and Receptors
Research indicates that this compound may inhibit specific enzymes or modulate receptor functions, contributing to its therapeutic effects. For example, studies have shown that nitro compounds can act as inhibitors of inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and other inflammatory mediators .
Biological Activities
- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. The reduction of the nitro group in such compounds often leads to the production of toxic intermediates that damage microbial DNA . This suggests that this compound may also exhibit similar antimicrobial effects.
- Antitumor Activity : Some studies suggest that derivatives of nitrobenzenes can have antitumor effects by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . The potential of this compound in cancer therapy warrants further investigation.
- Anti-inflammatory Effects : The compound's ability to inhibit COX enzymes may position it as a candidate for anti-inflammatory therapies. Research on similar compounds has demonstrated significant inhibition of inflammatory pathways, which could translate to therapeutic applications for conditions like arthritis or inflammatory bowel disease .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-[(4-Methylpiperidin-4-yl)methyl]-4-nitrobenzene-1-sulfonamide | Structure | Contains a 4-nitro group instead of 2-nitro, affecting reactivity. |
| N-(Piperidin-4-yl)-benzenesulfonamide | Structure | Lacks the nitro group, leading to different pharmacological properties. |
| 2-Nitrobenzenesulfonamide | Structure | Simpler structure without the piperidine ring, impacting binding affinity. |
Case Studies and Research Findings
Recent studies have highlighted the diverse biological activities associated with nitro-containing compounds:
- Antimicrobial Efficacy : A study demonstrated that nitro derivatives showed potent activity against various pathogens, supporting the hypothesis that this compound may also possess similar antimicrobial properties .
- Inhibition Profiles : Another research effort focused on the inhibition profiles of various nitro compounds against iNOS and COX enzymes, revealing promising results for drug development targeting inflammatory diseases .
- Pharmacokinetic Properties : In silico studies have indicated favorable absorption and distribution characteristics for similar nitro compounds, suggesting that this compound could exhibit good pharmacokinetic properties as well .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves coupling the 4-methylpiperidine derivative with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). Solvents like DMF or dichloromethane are used to enhance reactivity. Reaction progress is monitored via TLC or HPLC, and purification employs column chromatography or recrystallization .
- Key Considerations : Control reaction temperature (0–5°C during sulfonamide formation) to minimize side reactions. Use anhydrous conditions to prevent hydrolysis of intermediates .
Q. How is the structural integrity of this compound validated post-synthesis?
- Techniques :
- NMR Spectroscopy : Confirms substituent positions and detects impurities (e.g., H NMR for methylpiperidine protons at δ 1.2–2.8 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 355.4 [M+H]) .
- X-ray Crystallography : Resolves bond angles and stereochemistry (if single crystals are obtained) .
Q. What preliminary biological activities have been reported for similar sulfonamide derivatives?
- Antimicrobial Activity : Sulfonamides inhibit bacterial dihydropteroate synthase by mimicking para-aminobenzoic acid (PABA). Analogous compounds show MIC values of 4–16 µg/mL against S. aureus .
- Anti-inflammatory Potential : Nitro groups may modulate COX-2 inhibition, as seen in structurally related compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Variables :
- Base Selection : Strong bases (e.g., NaH) may accelerate sulfonamide formation but risk side reactions. Weak bases (e.g., EtN) balance reactivity and selectivity .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen but may complicate purification .
- Statistical Approaches : Use Design of Experiments (DoE) to model interactions between temperature, pH, and reagent stoichiometry .
Q. How do structural modifications (e.g., nitro group position, piperidine substitution) affect bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Nitro Group : Ortho-substitution (as in 2-nitrobenzenesulfonamide) enhances electron-withdrawing effects, stabilizing enzyme interactions .
- 4-Methylpiperidine : The methyl group increases lipophilicity, improving blood-brain barrier penetration in analogs .
- Comparative Data : Fluorinated analogs (e.g., N-(3-fluoro-4-methylphenyl)-2-nitrobenzenesulfonamide) show 20% higher antimicrobial potency but reduced solubility .
Q. What computational tools are used to predict binding modes and pharmacokinetics?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with bacterial enzymes (e.g., PDB: 1AJ0). The nitro group forms hydrogen bonds with Thr121 in dihydropteroate synthase .
- QSAR Models : Hammett constants (σ) for nitro groups correlate with antibacterial activity (R = 0.82 in sulfonamide derivatives) .
Q. How can conflicting data on solubility and bioactivity be resolved?
- Case Study : A 2021 study reported poor aqueous solubility (<0.1 mg/mL) for a methylpiperidine sulfonamide despite high antimicrobial activity. Resolution involved:
- Co-solvent Systems : 10% DMSO/PBS improved solubility to 1.2 mg/mL without compromising activity .
- Prodrug Design : Esterification of the sulfonamide increased solubility 5-fold .
Q. What crystallographic data are available for resolving stereochemical ambiguities?
- Key Findings : X-ray data for N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide (CCDC: 854321) reveal a tetrahedral geometry at sulfur and piperidine chair conformation .
- Applications : Crystallography-guided synthesis avoids diastereomer formation in chiral piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
